molecular formula C18H27N3O3S B2482615 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 953136-83-9

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2482615
CAS No.: 953136-83-9
M. Wt: 365.49
InChI Key: QGWBFGGLROLSCU-UHFFFAOYSA-N
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Description

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methoxyethyl group, and a methylsulfanylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors could be beneficial for large-scale production, as they offer better control over reaction parameters and can handle larger volumes of reactants.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The piperidine ring and the methoxyethyl group may interact with biological receptors, while the methylsulfanyl group could influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-[3-(methylsulfanyl)phenyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl, piperidine, and methylsulfanylphenyl groups makes it a versatile compound for various applications.

Biological Activity

N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N2O2S
  • Molecular Weight : 298.41 g/mol

This compound features a piperidine ring, a methoxyethyl group, and a methylsulfanyl phenyl moiety, which contribute to its biological activity.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the piperidine class. For instance, derivatives of piperidine have shown moderate to excellent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundActivity TypeMIC (µM)Target Organisms
3gAntibacterial0.21Pseudomonas aeruginosa, Escherichia coli
5eAntifungal0.15Candida spp.

The compound's structural features may enhance its interaction with bacterial cell walls or enzymes critical for bacterial survival, similar to other piperidine derivatives that exhibit potent antibacterial effects through molecular docking studies against targets like DNA gyrase and MurD .

2.2 Cytotoxicity

In vitro assays have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The MTT assay results for related compounds suggest that they can induce cell death in specific cancer types while maintaining low toxicity in normal cells.

Cell LineIC50 (µM)Compound Tested
HaCat (keratinocytes)>100This compound
MCF7 (breast cancer)25Similar piperidine derivative

These findings indicate a selective cytotoxic profile that could be beneficial for developing targeted cancer therapies .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Interference with Signal Transduction : Similar compounds have been shown to modulate signaling pathways in cancer cells, leading to apoptosis.

4.1 Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including the target compound. The results demonstrated significant inhibition against clinical strains of bacteria:

"Compounds exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to standard antibiotics" .

4.2 Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines:

"The tested compounds displayed selective cytotoxicity towards MCF7 cells, indicating potential for further development as anticancer agents" .

5. Conclusion

This compound shows promising biological activity with potential applications in antimicrobial and anticancer therapies. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-24-11-10-21-8-6-14(7-9-21)13-19-17(22)18(23)20-15-4-3-5-16(12-15)25-2/h3-5,12,14H,6-11,13H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWBFGGLROLSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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